
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, also known as 4-Chloro-1-Difluoroethyl-pyrazole-3-carboxylic acid (CPDFA), is a compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and organic solvents. CPDFA has been found to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
科学的研究の応用
Electrosynthesis of Chloropyrazolecarboxylic Acids
Electrosynthesis offers a route to chlorinated pyrazolecarboxylic acids, including derivatives similar to 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. The process involves chlorination at the platinum anode in aqueous sodium chloride, with yields influenced by the structure of the initial pyrazolecarboxylic acids. This method highlights the importance of the electrosynthetic approach in generating chlorinated pyrazole derivatives with potential utility in various chemical syntheses and applications (Lyalin, Petrosyan, & Ugrak, 2009).
Novel N-Substituted Pyrazole Carboxylates for Optical Applications
Research into N-substituted pyrazole carboxylates, including derivatives of pyrazole-3-carboxylic acids, demonstrates their potential as nonlinear optical (NLO) materials. These compounds, characterized by spectroscopic methods, show significant optical nonlinearity, suggesting their application in optical limiting technologies. The findings point towards the use of pyrazole derivatives in developing new materials for photonic applications (Chandrakantha et al., 2013).
Pyrazole Tautomerism and Structural Insights
The study of pyrazolin-5-one tautomerism provides deep insights into the structural dynamics of pyrazole derivatives. NMR and IR spectroscopy reveal that the presence of substituents, such as those in 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, can significantly affect tautomer preference, which is crucial for understanding the chemical behavior and reactivity of such compounds (Newman & Pauwels, 1970).
Functionalization and Reactivity Studies
Experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives provide valuable information on their chemical reactivity. These studies help in understanding the mechanisms of reactions involving pyrazole derivatives and their potential applications in synthesizing more complex molecules, offering insights for future research in organic synthesis and drug development (Yıldırım, Kandemirli, & Demir, 2005).
Pyrazole-Based Thin Films for Optoelectronic Applications
The development of oligo-pyrazole-based thin films demonstrates the application of pyrazole derivatives in materials science. These films exhibit specific optical properties, such as defined absorbance, transmittance, and optical band gaps, indicating their potential in optoelectronic devices. This research showcases the versatility of pyrazole derivatives in creating materials with desirable optical and morphological properties (Cetin, Korkmaz, & Bildirici, 2018).
特性
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-11(2-4(8)9)10-5(3)6(12)13/h1,4H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELFGBALFGCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

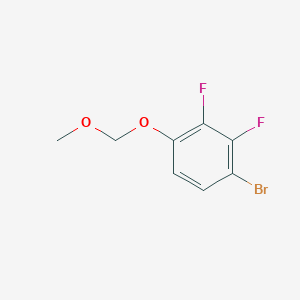
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2758662.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)](/img/structure/B2758663.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
![3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758670.png)

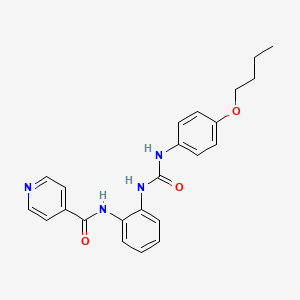
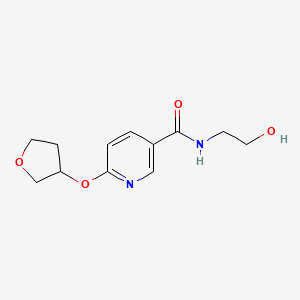
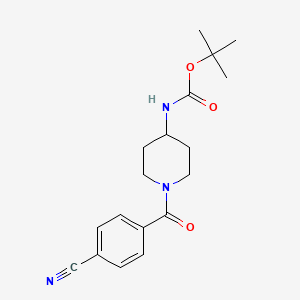

![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
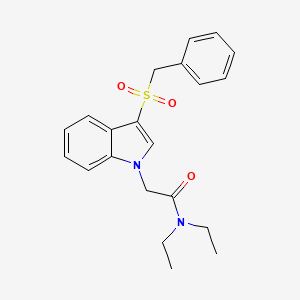

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)